molecular formula C47H72N8O9 B592111 Hymenistatin I CAS No. 129536-23-8

Hymenistatin I

Katalognummer: B592111
CAS-Nummer: 129536-23-8
Molekulargewicht: 893.14
InChI-Schlüssel: GEELDTSKBDMDCJ-GDLJMZEHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hymenistatin I is a cyclic octapeptide isolated from the sea sponge Phakellia fusca. Its sequence is cyclo[L-isoleucyl-L-isoleucyl-L-prolyl-L-prolyl-L-tyrosyl-L-valyl-L-prolyl-L-leucyl]. This compound has garnered significant interest due to its immunosuppressive properties, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hymenistatin I is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Hymenistatin I undergoes various chemical reactions, including:

    Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: The proline residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU and HOBt.

Major Products:

Wissenschaftliche Forschungsanwendungen

Hymenistatin I has a wide range of scientific research applications:

Wirkmechanismus

Hymenistatin I exerts its effects by modulating the immune system. It inhibits both humoral and cellular immune responses, similar to cyclosporin A. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cytokine production and T-cell activation .

Vergleich Mit ähnlichen Verbindungen

    Cyclosporin A: Another immunosuppressive cyclic peptide with a different mechanism of action.

    Tacrolimus: A macrolide lactone with immunosuppressive properties.

    Sirolimus: An immunosuppressive agent used in transplant medicine.

Uniqueness: Hymenistatin I is unique due to its specific amino acid sequence and cyclic structure, which confer distinct immunosuppressive properties. Unlike cyclosporin A, this compound has a different interaction with the immune system, making it a valuable compound for comparative studies .

Biologische Aktivität

Hymenistatin I is a cyclic octapeptide isolated from marine sponges of the genus Hymeniacidon. It has garnered attention for its biological activities, particularly its immunosuppressive effects and potential therapeutic applications in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Structure and Composition

This compound has the following chemical structure:

  • Sequence : c-(-Pro-Pro-Tyr-Val-Pro-Leu-Ile-Ile-)

This cyclic structure contributes to its stability and biological activity, making it a subject of interest in pharmacological research.

1. Immunosuppressive Effects

This compound exhibits significant immunosuppressive activity, comparable to that of cyclosporine A (CsA). It modulates both humoral and cellular immune responses, which makes it a candidate for therapeutic applications in autoimmune diseases and organ transplantation. The mechanism involves inhibition of interleukin-2 (IL-2) signaling pathways, similar to the action of rapamycin .

Table 1: Comparison of Immunosuppressive Activities

CompoundTypeMechanismReference
This compoundCyclic octapeptideIL-2 modulation
Cyclosporine ACyclic undecapeptideCalcineurin inhibition
Didemnin BCyclic depsipeptideRNA/protein synthesis inhibition

2. Anticancer Properties

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including murine P388 lymphocytic leukemia cells. The effective dose (ED50) values suggest significant potential for further exploration in cancer therapeutics .

Table 2: Cytotoxic Activity of this compound

Cell LineED50 (µg/mL)Reference
P388 Lymphocytic Leukemia7.5
L1210 LeukemiaNot reported
SK-OV-3 Ovarian CarcinomaNot reported

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Immunosuppressive Activity : A study demonstrated that this compound effectively inhibits T-cell activation and proliferation in vitro, suggesting its potential use as an immunosuppressant in clinical settings for organ transplantation .
  • Cytotoxicity Assessment : In a comparative analysis with other cyclic peptides, this compound showed promising results against murine leukemia cells, indicating its potential as an anticancer agent .

Eigenschaften

IUPAC Name

(1S,7S,10S,13S,19S,22S,25S,28S)-25,28-bis[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-22-(2-methylpropyl)-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACGNHONDBBQGE-MXKYYYADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)[C@@H](C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H72N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045443
Record name Hymenistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

893.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129536-23-8
Record name Hymenistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.